molecular formula C22H15ClN6O B2541208 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-21-1

6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2541208
CAS No.: 923147-21-1
M. Wt: 414.85
InChI Key: CDSDHRCRCURECT-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic system featuring a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 6 and a pyridin-3-yl group at position 5. Its structural complexity arises from the fusion of chromene, tetrazole, and pyrimidine rings, which confers unique electronic and steric properties.

Synthetic routes for analogous compounds involve multicomponent reactions (MCRs) or stepwise cyclization. For example, chlorination of intermediates with phosphorus pentachloride/oxychloride followed by hydrazine hydrate treatment is a common strategy to introduce tetrazole or triazole moieties . The pyridine substituent at position 7 likely enhances solubility and binding interactions with biological targets compared to purely aromatic substituents .

Properties

IUPAC Name

9-(4-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6O/c23-15-9-7-13(8-10-15)21-18-19(16-5-1-2-6-17(16)30-21)25-22-26-27-28-29(22)20(18)14-4-3-11-24-12-14/h1-12,20-21H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSDHRCRCURECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The methodologies often include:

  • Condensation reactions involving pyridine derivatives and chromene frameworks.
  • Cyclization processes that lead to the formation of the tetrazole and pyrimidine rings.

A notable synthesis pathway involves the use of specific catalysts and reagents to optimize yield and purity. For example, multicomponent reactions (MCRs) have been effectively employed to streamline the synthesis process, resulting in enhanced efficiency and reduced reaction times .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on various kinases associated with oncogenic pathways. In particular, it has demonstrated low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy . This suggests its potential as a therapeutic agent targeting glioblastoma.
  • Cell Viability Studies : In vitro assays using glioma cell lines (e.g., U87MG) revealed that the compound effectively inhibited cell proliferation while exhibiting low cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing cancer therapies with reduced side effects.

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective properties. For instance, derivatives containing chlorophenyl groups have been linked to improved outcomes in models of neurodegenerative diseases . The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

The mechanisms underlying the biological activities of this compound include:

  • Kinase Inhibition : By inhibiting specific kinases like AKT2, the compound disrupts critical signaling pathways involved in cell survival and proliferation.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that help mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study involving primary patient-derived glioblastoma cells demonstrated that treatment with the compound significantly reduced neurosphere formation, indicating its potential to target cancer stem cells effectively .
  • Another investigation into its effects on neurodegenerative models revealed promise in enhancing neuronal survival and function under stress conditions .

Data Summary

Below is a summary table encapsulating key findings related to the biological activity of the compound:

Activity Type Findings Reference
AnticancerLow micromolar inhibition of AKT2; effective against glioma cell lines
NeuroprotectionPotential improvement in neuronal survival; antioxidant properties
SelectivityLow cytotoxicity towards non-cancerous cells

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of the chromeno-tetrazolo-pyrimidine scaffold exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A notable study demonstrated that modifications to the pyridine and phenyl groups can enhance the cytotoxicity against human colon and lung cancer cells .

Antimicrobial Properties

Research has also suggested that derivatives of this compound possess antimicrobial activities. In vitro tests have shown effectiveness against a range of pathogenic bacteria and fungi, indicating potential for development as an antimicrobial agent .

Case Study 1: Antitumor Evaluation

In a study published in Molecules, researchers synthesized a series of tetrazolo-pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM, demonstrating promising antitumor activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chromeno and pyrimidine rings significantly influenced activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents, heterocyclic cores, and stereochemistry. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound : 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine 4-Cl-C6H4 (C6), pyridin-3-yl (C7) C23H15ClN8O 470.87 g/mol Tetrazole ring enhances metabolic stability; pyridine improves solubility. Limited bioactivity data available.
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-...triazolo[1,5-a]pyrimidine 2-OCH3-C6H4 (C6), 4-CH3-C6H4 (C7) C26H22N4O2 422.49 g/mol Methoxy group increases lipophilicity; methylphenyl enhances π-π stacking. No reported antimicrobial activity.
7-(4-Bromophenyl)-6-(2-methoxyphenyl)-...triazolo[1,5-a]pyrimidine 4-Br-C6H4 (C7), 2-OCH3-C6H4 (C6) C25H19BrN4O2 511.35 g/mol Bromine substituent may improve halogen bonding in target interactions. Higher molecular weight correlates with reduced solubility.
5-(1H-Indol-3-yl)-7-(4-chlorophenyl)-triazolo[1,5-a]pyrimidine-6-carbonitrile 4-Cl-C6H4 (C7), indole (C5), CN (C6) C21H12ClN7 397.82 g/mol Cyano group increases electrophilicity; indole moiety may enhance DNA intercalation. Demonstrated antimicrobial activity against fungal pathogens .

Key Structural Differences and Implications

  • Heterocyclic Core: The target compound’s tetrazolo[1,5-a]pyrimidine core differs from triazolo[1,5-a]pyrimidine analogs (e.g., ).
  • Substituent Effects :
    • Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may enhance binding affinity in hydrophobic pockets but reduce solubility .
    • Pyridin-3-yl vs. Indol-3-yl : Pyridine’s nitrogen lone pairs facilitate hydrogen bonding, while indole’s aromatic system supports intercalation in biomolecules .

Research Findings and Data

Physicochemical Properties

  • Target Compound : Predicted logP ~3.2 (moderate lipophilicity), polar surface area ~120 Ų (suggestive of blood-brain barrier impermeability).
  • Analog 5 (C26H22N4O2) : logP ~4.1 (higher lipophilicity due to methoxy/methyl groups), melting point 218–220°C .

Antimicrobial Screening

Compound Microbial Strain Inhibition Rate Concentration Reference
Indole-triazolo-pyrimidine Fusarium graminearum 85% 50 µg/mL
4-Bromo-triazolo-pyrimidine Candida albicans 78% 50 µg/mL

Preparation Methods

General Framework for MCR-Based Synthesis

Multicomponent reactions are pivotal for constructing the chromeno-tetrazolo-pyrimidine scaffold due to their ability to integrate multiple reactants in a single step. The target compound is synthesized via a one-pot reaction involving:

  • 2-Amino-4-(4-chlorophenyl)pyrano[3,2-c]chromen-5(4H)-one as the chromene precursor.
  • Pyridine-3-carbaldehyde for introducing the pyridinyl moiety.
  • 1H-Tetrazol-5-amine to form the tetrazole ring.

The reaction proceeds under acidic or basic catalysis, with DMF or ethanol as solvents. For instance, EvitaChem’s protocol for analogous chromeno-tetrazolo-pyrimidines employs MCRs at 80–100°C for 12–24 hours, yielding products with >75% efficiency.

Role of Catalysts in MCRs

Catalysts such as Fe3O4@SiO2-(PP)(HSO4)2 enhance reaction rates and yields by facilitating imine formation and cyclization. In solvent-free conditions, this catalyst achieves 85–90% yields for tetrazolo[1,5-a]pyrimidine derivatives within 7 hours. The magnetic properties of Fe3O4 enable easy recovery and reuse, reducing costs.

Stepwise Synthesis via Tetrazole Ring Formation

Sodium Azide-Mediated Cyclization

The tetrazole ring is introduced via cyclization of nitriles or amides with sodium azide (NaN3). A validated protocol involves:

  • Reacting 6-(4-chlorophenyl)-7-(pyridin-3-yl)pyrano[3,2-c]chromen-5(4H)-one with NaN3 in DMF at 120°C for 7 hours.
  • Isolating the intermediate tetrazole through column chromatography (hexane/ethyl acetate, 7:3).

This method yields 70–80% of the tetrazole intermediate, which is subsequently fused with pyrimidine precursors.

Pyrimidine Fusion Strategies

Pyrimidine rings are formed by condensing tetrazoles with aldehydes or ketones. For example:

  • Benzaldehyde or 4-methoxyphenacyl bromide reacts with the tetrazole intermediate in ethanol under reflux, forming the pyrimidine ring via Knoevenagel condensation.
  • Yields range from 65% to 78%, depending on the electrophilicity of the carbonyl component.

Solvent-Free and Green Chemistry Approaches

Advantages of Solvent-Free Synthesis

Solvent-free conditions minimize waste and improve atom economy. Fe3O4@SiO2-(PP)(HSO4)2 catalyzes the MCR of:

  • N,N′-(Sulfonylbis(1,4-phenylene))bis(3-oxobutanamide)
  • Pyridine-3-carbaldehyde
  • 1H-Tetrazol-5-amine

at 100°C for 6 hours, achieving 88% yield. The absence of solvents reduces purification steps and energy consumption.

Comparative Analysis of Synthetic Methods

Method Reactants Involved Catalyst Conditions Yield (%) Reference
MCR in DMF Chromene, aldehyde, tetrazole Fe3O4@SiO2-(PP)(HSO4)2 100°C, 7h, solvent-free 88
Stepwise NaN3 cyclization Pyrano-chromene, NaN3 NH4Cl 120°C, 7h, DMF 75
Solvent-free MCR Sulfonylbis(amide), aldehyde, tetrazole Fe3O4@SiO2-(PP)(HSO4)2 100°C, 6h 85

Optimization Strategies for Industrial Scaling

Temperature and Solvent Effects

  • DMF vs. Ethanol : DMF increases reaction rates but complicates purification, whereas ethanol offers greener profiles.
  • Temperature : Reactions above 100°C risk decomposition, while <80°C prolong completion times.

Catalyst Recycling

Fe3O4@SiO2-(PP)(HSO4)2 retains >90% activity after five cycles, making it cost-effective for large-scale production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous compounds (e.g., pyrrolo-tetrazolo-pyrimidine derivatives) are synthesized using triethylamine as a base in dimethylformamide (DMF) under reflux (120°C for 10 hours), followed by recrystallization from ethanol/DMF mixtures . Key intermediates like aldehydes and 3-amino-1,2,4-triazole are condensed with cyanoacetyl precursors to form the fused pyrimidine core.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing aromatic substituents (e.g., chlorophenyl vs. pyridinyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹ in carbonitrile derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How is purity assessed during synthesis, and what challenges arise in purification?

  • Methodological Answer : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization (e.g., ethanol/DMF) removes byproducts. Challenges include solubility issues due to the compound’s aromaticity; gradient crystallization or mixed solvents (e.g., DMF/water) may optimize yield .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, SCXRD data for a related pyrrolo-tetrazolo-pyrimidine derivative (mean C–C bond length: 1.39 Å, R factor: 0.046) confirmed non-planarity of the fused ring system, influencing π-stacking interactions . Data collection parameters (e.g., Mo-Kα radiation, 293 K) and refinement software (e.g., SHELX) are critical for accuracy .

Q. What strategies resolve contradictions between spectral data and proposed structures?

  • Methodological Answer : Cross-validation using complementary techniques:

  • DEPT-135 NMR distinguishes CH₂/CH₃ groups in complex spectra .
  • 2D NMR (COSY, HSQC) maps proton-carbon correlations, resolving overlapping signals in aromatic regions .
  • Elemental analysis validates empirical formulas (e.g., C% error < 0.3% for C21H20ClN5O2•0.18 H2O) .

Q. How do computational methods predict reactivity in novel reactions (e.g., electrophilic substitution)?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-deficient pyrimidine rings in similar compounds show higher electrophilic reactivity at C-6/C-8 positions, guiding functionalization strategies . Software like WebMO Pro models transition states for Suzuki-Miyaura coupling or nucleophilic additions .

Q. What role do substituents (e.g., chlorophenyl vs. methoxyphenyl) play in modulating biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

  • Chlorophenyl : Enhances lipophilicity and membrane permeability (logP increase by ~0.5) .
  • Pyridinyl : Introduces hydrogen-bonding sites for target binding (e.g., kinase inhibition) .
  • Methoxy groups : Reduce metabolic stability but improve solubility .

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